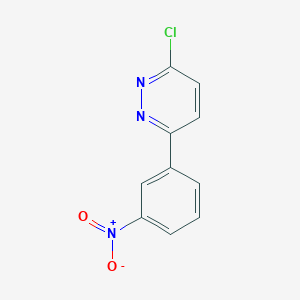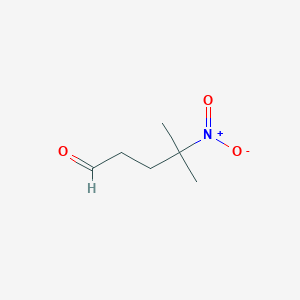
二甲胺-15N盐酸盐
描述
Dimethylamine-15N hydrochloride is a stable isotope-labeled compound with the molecular formula (CH3)2NH·HCl. It is a derivative of dimethylamine, where the nitrogen atom is replaced with the isotope nitrogen-15 (15N). This compound is commonly used in scientific research due to its unique isotopic properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
科学研究应用
Dimethylamine-15N hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace nitrogen pathways.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of isotopically labeled compounds for various industrial processes
生化分析
Biochemical Properties
Dimethylamine:HCl-15N plays a crucial role in biochemical reactions, particularly in nitrogen metabolism. It interacts with various enzymes and proteins, including monoamine oxidase and cytochrome P450 enzymes. These interactions are essential for the oxidative deamination of dimethylamine, leading to the formation of formaldehyde and ammonia. The stable isotope 15N allows researchers to trace the metabolic pathways and understand the dynamics of nitrogen utilization in biological systems .
Cellular Effects
Dimethylamine:HCl-15N influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in methylation reactions, thereby impacting gene expression. Additionally, dimethylamine can modulate cell signaling pathways by interacting with receptors and other signaling molecules. These effects are crucial for understanding the role of nitrogen compounds in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of Dimethylamine:HCl-15N involves its interaction with biomolecules at the molecular level. It binds to enzymes such as monoamine oxidase, leading to the oxidative deamination of dimethylamine. This reaction produces formaldehyde and ammonia, which are further metabolized in the body. The stable isotope 15N allows for precise tracking of these reactions, providing insights into the metabolic fate of nitrogen compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethylamine:HCl-15N can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure. Long-term studies have shown that Dimethylamine:HCl-15N can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Dimethylamine:HCl-15N vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used to study metabolic pathways without significant adverse effects. At high doses, it can cause toxicity, including liver and kidney damage. These dosage-dependent effects are crucial for determining the safe and effective use of Dimethylamine:HCl-15N in research .
Metabolic Pathways
Dimethylamine:HCl-15N is involved in several metabolic pathways, including the methylation cycle and nitrogen metabolism. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which are involved in the oxidative deamination of dimethylamine. This process produces formaldehyde and ammonia, which are further metabolized in the body. The stable isotope 15N allows researchers to trace these pathways and understand the dynamics of nitrogen metabolism .
Transport and Distribution
Within cells and tissues, Dimethylamine:HCl-15N is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it undergoes further metabolism. Understanding the transport and distribution of Dimethylamine:HCl-15N is essential for elucidating its role in biochemical processes .
Subcellular Localization
Dimethylamine:HCl-15N exhibits specific subcellular localization, which can influence its activity and function. It is often found in the cytoplasm and mitochondria, where it participates in metabolic reactions. The compound can also interact with nuclear receptors, affecting gene expression and other nuclear processes. The subcellular localization of Dimethylamine:HCl-15N is crucial for understanding its role in cellular metabolism and function .
准备方法
Synthetic Routes and Reaction Conditions
Dimethylamine-15N hydrochloride can be synthesized through the reaction of dimethylamine with hydrochloric acid, where the nitrogen atom is isotopically enriched with nitrogen-15. The reaction typically occurs under controlled conditions to ensure high isotopic purity. The general reaction is as follows: [ (CH3)2NH + HCl \rightarrow (CH3)2NH·HCl ]
Industrial Production Methods
Industrial production of dimethylamine-15N hydrochloride involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure, followed by isotopic enrichment. The process ensures a high yield and purity of the final product .
化学反应分析
Types of Reactions
Dimethylamine-15N hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylamine oxide.
Reduction: It can be reduced to form methylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.
Major Products
Oxidation: Dimethylamine oxide.
Reduction: Methylamine.
Substitution: Various alkyl and acyl derivatives.
作用机制
The mechanism of action of dimethylamine-15N hydrochloride involves its incorporation into various biochemical pathways due to its isotopic labeling. The nitrogen-15 isotope allows for precise tracking of nitrogen atoms in metabolic and chemical processes. This enables researchers to study the molecular targets and pathways involved in these processes, providing valuable insights into the compound’s effects .
相似化合物的比较
Similar Compounds
Methylamine-15N hydrochloride: Similar in structure but with one less methyl group.
Ethylamine-15N hydrochloride: Contains an ethyl group instead of two methyl groups.
Dimethylamine-13C2,15N hydrochloride: Contains both carbon-13 and nitrogen-15 isotopes.
Uniqueness
Dimethylamine-15N hydrochloride is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in tracing and studying nitrogen-related processes. Its high isotopic purity and stability make it a valuable tool in various scientific research applications .
属性
IUPAC Name |
N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-40-3 (Parent) | |
| Record name | Dimethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8027163 | |
| Record name | N-Methylmethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS] | |
| Record name | Dimethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20620 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000435 [mmHg] | |
| Record name | Dimethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20620 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
506-59-2, 75693-94-6 | |
| Record name | Dimethylamine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanamine, N-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylmethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethylamine-15N hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4CWB6AOK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















